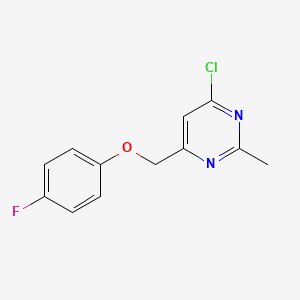

4-Chloro-6-((4-fluorophenoxy)methyl)-2-methylpyrimidine

Description

4-Chloro-6-((4-fluorophenoxy)methyl)-2-methylpyrimidine is a halogenated pyrimidine derivative characterized by a chloro group at position 4, a methyl group at position 2, and a (4-fluorophenoxy)methyl substituent at position 5. This compound belongs to a broader class of pyrimidines, which are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

4-chloro-6-[(4-fluorophenoxy)methyl]-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClFN2O/c1-8-15-10(6-12(13)16-8)7-17-11-4-2-9(14)3-5-11/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQSEBKMJDQKIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)COC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-((4-fluorophenoxy)methyl)-2-methylpyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyrimidine and 4-fluorophenol.

Reaction Conditions: The key step involves the nucleophilic substitution reaction where 4-fluorophenol reacts with 4-chloropyrimidine in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-((4-fluorophenoxy)methyl)-2-methylpyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents like DMF or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-6-((4-fluorophenoxy)methyl)-2-methylpyrimidine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound can be used in studies to understand its interaction with biological targets.

Materials Science: It is explored for its potential use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-((4-fluorophenoxy)methyl)-2-methylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application. For instance, in medicinal chemistry, it may inhibit or activate specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations at Position 6

The 6-position substituent is critical in determining the physicochemical and biological properties of pyrimidine derivatives. Below is a comparative analysis of key analogs:

Electronic and Steric Effects

- Electron-Withdrawing Groups: The chloro (position 4) and fluoro (phenoxy group) in the target compound enhance electrophilic reactivity at the pyrimidine ring, facilitating nucleophilic substitutions. This contrasts with analogs like 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine, where the diethoxymethyl group is electron-donating, reducing ring activation .

- Steric Hindrance: Bulky substituents (e.g., 2,5-dichlorophenyl in ) may hinder reactions at adjacent positions, whereas the (4-fluorophenoxy)methyl group offers a balance between steric bulk and flexibility.

Physicochemical Properties

- Lipophilicity: The fluorophenoxy group increases logP compared to polar analogs like 4-Chloro-6-hydroxy derivatives ().

- Thermal Stability : Chloro and methyl groups enhance stability, similar to 4-Chloro-6-methylpyrimidin-2-amine ().

- Crystallinity : Fluorine’s small atomic radius may promote dense crystal packing, as seen in hydrogen-bonded pyrimidines ().

Biological Activity

4-Chloro-6-((4-fluorophenoxy)methyl)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a tyrosine kinase inhibitor . This compound exhibits significant interactions with various biological targets, making it a candidate for therapeutic applications, especially in oncology.

Chemical Structure and Properties

The molecular formula of this compound is CHClFO, with a molecular weight of 219.21 g/mol. The compound features a pyrimidine ring substituted with a 4-chloro group and a 4-fluorophenoxy moiety linked through a methylene bridge. This unique structure contributes to its biological activity by influencing its binding affinity to target proteins.

Research indicates that this compound acts primarily as an inhibitor of the epidermal growth factor receptor (EGFR) and other members of the erbB family. It achieves this by competitively binding to the ATP site, thereby disrupting signaling pathways that are crucial for tumor growth and proliferation. This mechanism positions the compound as a potential therapeutic agent in cancer treatment.

Tyrosine Kinase Inhibition

The compound has demonstrated significant inhibition of tyrosine kinases, particularly EGFR, which is implicated in various cancers. The binding affinity and inhibition constants (IC) for this compound have been evaluated in several studies:

Study on Antitumor Activity

In a recent study focused on the antitumor effects of various pyrimidine derivatives, this compound was shown to effectively reduce tumor cell viability in vitro. The study utilized human cancer cell lines and reported a dose-dependent reduction in cell proliferation, confirming its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted on several structurally similar compounds to assess their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-(4-Fluorophenoxy)-pyrimidin-4-amine | Similar pyrimidine core with different substituents | Tyrosine kinase inhibition |

| 2,4-Dichloro-6-(4-fluorophenoxy)pyrimidine | Additional chlorine substituent | Potential fungicidal activity |

| 2-(4-Chlorophenoxy)-N-(5-methylpyridin-2-yl)pyrimidin-2-amine | Different nitrogen-containing group | Anticancer properties |

This table illustrates the diversity within pyrimidine derivatives and highlights the unique positioning of this compound due to its specific halogen substitutions and biological activity profiles.

Applications in Medicinal Chemistry

The compound's ability to inhibit key enzymes involved in cancer progression makes it a valuable candidate for drug development. Its interactions with metabolic pathways suggest potential applications not only in oncology but also in other therapeutic areas such as antiviral drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.